Limacine
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Overview
Description
Limacine is a natural product found in Gyrocarpus americanus, Hypserpa nitida, and other organisms with data available.
Scientific Research Applications
Plant Defense Mechanisms
Research has shown that limacine, among other compounds, is involved in the defense mechanisms of plants. In a study conducted on the roots of Stephania tetrandra, limacine exhibited moderate monoamine oxidase inhibitory effects, indicating its potential role in plant defense against pests or pathogens (Yang et al., 2021).
Nanotechnology in Medicine
Although not directly related to limacine, advancements in nanotechnology, such as the development of quantum dots, have broad implications for biomedical research, including the study of cellular processes and diagnostics. These technologies could potentially be applied in research involving limacine or similar compounds (Michalet et al., 2005).
Environmental Applications
Research on limacine also extends to environmental applications. A study on the synthesis of nanocrystalline hydroxyapatite from Limacine artica shells showed its effectiveness in fluoride removal from aqueous solutions. This indicates the potential environmental application of limacine-related compounds in water treatment (Samant et al., 2017).
Biomedical Research Models
The study of limacine and related compounds might benefit from advanced animal models in biomedical research. Genetically engineered pigs, for instance, have been used as models for human diseases, providing insights into various physiological and pathological processes. Such models could be instrumental in understanding the effects of limacine in complex biological systems (Perleberg et al., 2018).
properties
Product Name |
Limacine |
---|---|
Molecular Formula |
C37H40N2O6 |
Molecular Weight |
608.7 g/mol |
IUPAC Name |
(1R,14R)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol |
InChI |
InChI=1S/C37H40N2O6/c1-38-14-12-24-19-31(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-32-18-23(8-11-30(32)41-3)17-29-35-25(13-15-39(29)2)20-34(43-5)36(40)37(35)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3/t28-,29-/m1/s1 |
InChI Key |
IIQSJHUEZBTSAT-FQLXRVMXSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC |
synonyms |
(1beta)-isomer of fangchinoline 7-O-demethyl-tetrandrine 7-O-demethyltetrandrine berbaman-7-ol, 6,6',12-trimethoxy-2,2'-dimethyl-, (1beta)- fangchinoline isofangchinoline limacine thaligine thalrugosine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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